3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
Description
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H9N3O3S and a molecular weight of 263.28 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-8-5-11(13-17-8)14-18(15,16)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNDJGHBNWRRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide typically involves the reaction of 3-cyanobenzenesulfonyl chloride with 5-methyl-1,2-oxazole-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antiviral Activity
Research has demonstrated that sulfonamide compounds, including 3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide, exhibit antiviral properties. A review highlighted that derivatives of sulfonamides have shown efficacy against various viruses, including coxsackievirus B and enterovirus, with notable IC₅₀ values indicating their potency .
Case Study: Antiviral Efficacy
In a study evaluating the antiviral activity of various sulfonamides, compounds similar to this compound were tested against human parainfluenza virus type 3 (HPIV-3) and echovirus. The compounds exhibited IC₅₀ values ranging from 18.3 µM to 22.0 µM, demonstrating significant antiviral activity with selectivity indexes that suggest favorable therapeutic windows .
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. The compound has been studied as a potential COX-II inhibitor, which is critical in the development of anti-inflammatory drugs. Research indicates that modifications in the sulfonamide structure can enhance its inhibitory activity against cyclooxygenase enzymes .
Case Study: COX-II Inhibition
A recent investigation into various chemical scaffolds revealed that derivatives of sulfonamides showed promising COX-II inhibitory potential. The study indicated that specific structural modifications could lead to enhanced biological activity, making these compounds suitable candidates for further development as anti-inflammatory agents .
Synthesis and Structural Variants
The synthesis of this compound typically involves the reaction of appropriate amines with sulfonyl chlorides under controlled conditions. Recent advances in synthetic methodologies have allowed for the efficient production of oxazole-containing sulfonamides, which may enhance their pharmacological profiles .
Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Aza-Diels-Alder | In situ generation | High |
| 2 | Sulfonylation | In presence of base | Moderate to high |
Mechanism of Action
The mechanism of action of 3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide: This compound has a similar structure but with an amino and hydroxy group, which may confer different chemical and biological properties.
3-cyano-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonamide: This compound has an oxadiazole ring instead of an oxazole ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Biological Activity
3-Cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, drawing from various studies and findings.
- Molecular Formula : C₁₁H₉N₃O₃S
- Molecular Weight : 263.27 g/mol
- CAS Number : 1017045-61-2
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives of sulfonamides can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that sulfonamide compounds can be tested against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacteria Tested | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | >100 | |
| Compound B | Escherichia coli | >100 | |
| This compound | Various strains | TBD |
Antiviral Activity
Recent studies have explored the antiviral potential of sulfonamide derivatives. For example, certain compounds have demonstrated activity against viruses such as coxsackievirus B and other respiratory viruses. The IC50 values for some derivatives were reported to be below 5 µM, indicating potent antiviral effects . The exact mechanism of action often involves inhibition of viral replication or interference with viral entry into host cells.
Table 2: Antiviral Activity of Sulfonamide Derivatives
| Compound | Virus Tested | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Compound C | EMCV | 18.3 | 19.6 | |
| Compound D | HPIV-3 | 22.0 | 40.3 | |
| This compound | TBD | TBD |
Cardiovascular Effects
Some studies have indicated that sulfonamide derivatives may influence cardiovascular parameters. For instance, certain compounds have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models. The interaction with calcium channels has been suggested as a mechanism for these effects .
Table 3: Cardiovascular Effects of Sulfonamide Derivatives
| Compound | Dose (nM) | Effect on Perfusion Pressure (p-value) | Reference |
|---|---|---|---|
| Control | - | - | |
| Compound E | 0.001 | Significant decrease (p = 0.05) | |
| This compound | TBD | TBD |
Case Studies
A notable study investigated the biological activity of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that specific modifications in the sulfonamide structure could enhance or inhibit biological activity significantly . Such findings underscore the importance of structural variations in optimizing therapeutic efficacy.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Studies employing computational tools such as ADME/PK models have been used to predict absorption, distribution, metabolism, and excretion properties for related sulfonamides . These parameters are essential for determining the viability of clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide, and how can yield optimization be achieved?
- Methodology : Traditional methods involve sulfonamide coupling reactions under reflux conditions (e.g., DMF as solvent). Microwave-assisted synthesis significantly improves yields (up to 88%) by enhancing reaction kinetics and reducing side products . Characterization via NMR, IR, and mass spectrometry is critical for confirming structural integrity and purity .
Q. How can the structural stability of this compound be assessed under experimental conditions?
- Methodology : Stability studies should include thermal gravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) to monitor degradation products. For example, microbial biodegradation by Rhodococcus rhodochrous produces hydroxylated metabolites, suggesting susceptibility to enzymatic modification .
Q. What spectroscopic techniques are most reliable for confirming the sulfonamide functional group?
- Methodology : IR spectroscopy identifies the sulfonamide S=O stretching bands (~1300–1350 cm⁻¹ and ~1150–1200 cm⁻¹). Complementary ¹H and ¹³C NMR analysis resolves the oxazole ring protons (δ 2.3 ppm for methyl groups) and aromatic sulfonamide signals .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Exact-exchange terms improve accuracy for thermochemical properties like bond dissociation energies . These insights guide targeted modifications for enhanced bioactivity.
Q. What experimental and computational strategies resolve contradictions in reported biodegradation pathways?
- Methodology : Comparative HPLC-MS analysis of microbial metabolites (e.g., hydroxylated derivatives) identifies positional isomerism. Computational docking studies (using software like AutoDock) predict enzyme-substrate interactions, clarifying discrepancies in degradation efficiency (e.g., 22% degradation by Rhodococcus rhodochrous vs. 14% in co-metabolism studies) .
Q. How can crystallographic data improve structure-activity relationship (SAR) studies?
- Methodology : Single-crystal X-ray diffraction (using SHELX or ORTEP-3) determines bond lengths, angles, and π-π stacking interactions. For example, oxazole ring planarity and sulfonamide torsion angles correlate with binding affinity in enzyme inhibition assays .
Q. What are the challenges in synthesizing derivatives with modified oxazole or sulfonamide moieties?
- Methodology : Substituent effects on reactivity can be studied via Hammett plots or electronic parameter (σ) correlations. For instance, electron-withdrawing cyano groups at the 3-position alter sulfonamide acidity, requiring adjusted reaction conditions (e.g., base strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
